
3-Cyclopropyl-4-methylpyridine
説明
3-Cyclopropyl-4-methylpyridine is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a pyridine derivative with a cyclopropyl and methyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail. In
科学的研究の応用
1. Chemical Synthesis and Biological Evaluation
A study by Nicolaou et al. (2001) focused on the synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogues. This research included compounds such as (12R,13S,15S)-cyclopropyl 5-methylpyridine epothilone A, which demonstrated significant potency as tubulin polymerization promoters and cytotoxic agents, indicating their potential for clinical applications in cancer therapy (Nicolaou et al., 2001).
2. Synthesis and Behavioral Studies
Onajole et al. (2016) reported the synthesis and biological characterization of novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine. These compounds were identified as potent and highly selective agonists for the α4β2-nicotinic acetylcholine receptor. The study highlighted one compound, 4d, which exhibited antidepressant properties and showed potential for use in humans based on pharmacokinetic studies (Onajole et al., 2016).
3. Electrophoretic Separation Optimization
Research by Wren (1991) explored the optimization of pH in the electrophoretic separation of methylpyridines, including 3- and 4-methylpyridines. This study improved the separation process using a cationic surfactant, providing insights into electrophoretic mobilities and their dependence on calculated charge, which is crucial for analytical and separation techniques (Wren, 1991).
4. Electroluminescent Properties in Mono-cyclometalated Platinum(II) Complexes
Ionkin et al. (2005) investigated the electroluminescent properties of mono-cyclometalated Pt(II) complexes, involving 4-methylpyridine as part of the chromophoric ligand. This research provides valuable data for the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices (Ionkin et al., 2005).
5. N-dealkylation Studies by Horseradish Peroxidase
Shaffer et al. (2001) conducted a study on the N-dealkylation of N-cyclopropylamine by horseradish peroxidase. This research provided insights into the enzymatic oxidation processes and the fate of the cyclopropyl group upon N-dealkylation, which is significant for understanding metabolic pathways in drug metabolism (Shaffer et al., 2001).
6. Microreaction Method for 3-Methylpyridine-N-oxide Synthesis
A study by Sang et al. (2020) described a safer and more efficient microreaction method for the synthesis of 3-methylpyridine-N-oxide, an essential intermediate in producing nicotine insecticides. This novel method offers significant improvements in yield and reaction control compared to traditional methods, indicating its potential for industrial application (Sang et al., 2020).
7. Novel Cannabinoid CB2 Receptor Agonist
Mukhopadhyay et al. (2016) characterized a novel cannabinoid CB2 receptor agonist, 3‐cyclopropyl‐1‐(4‐(6‐((1,1‐dioxidothiomorpholino)methyl)‐5‐fluoropyridin‐2‐yl)benzyl)imidazolidine‐2,4‐dione hydrochloride (LEI‐101). This study adds to the understanding of the pharmacological profile of cannabinoid receptors and their potential therapeutic applications (Mukhopadhyay et al., 2016).
将来の方向性
特性
IUPAC Name |
3-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-4-5-10-6-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNWNGOSDSUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737913 | |
| Record name | 3-Cyclopropyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-68-8 | |
| Record name | 3-Cyclopropyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


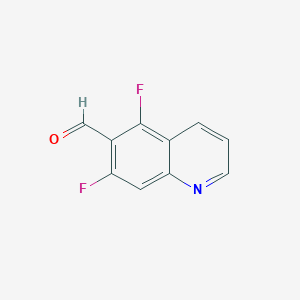

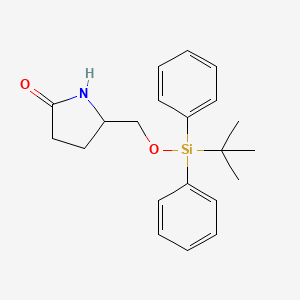
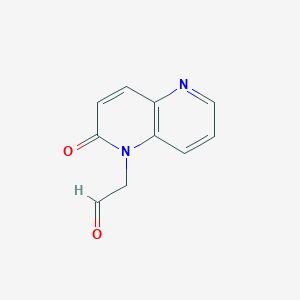
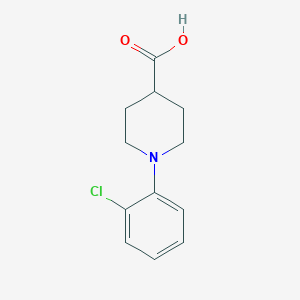
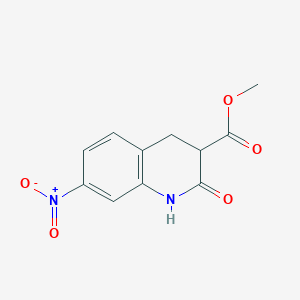

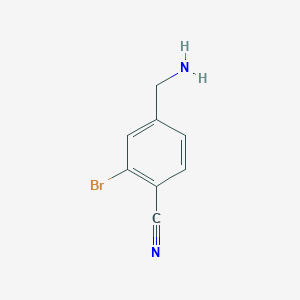

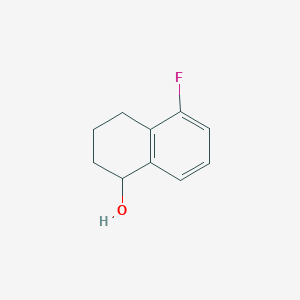

![7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1510032.png)
![[1]Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester](/img/structure/B1510033.png)

